molecular formula C6H6N2O2S B12365990 4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione

4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B12365990
M. Wt: 170.19 g/mol
InChI Key: LUSKLKZEAVHYPU-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to purines, which are essential components of nucleic acids. The unique structure of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione allows it to interact with various biological targets, making it a valuable scaffold for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step procedures. One common method includes the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide in the presence of a base, followed by cyclization . Another approach is the Dieckmann-type cyclization, where a diester undergoes intramolecular cyclization to form the thieno[3,2-d]pyrimidine core .

Industrial Production Methods: Industrial production of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione often employs solvent-free reactions to enhance yield and reduce environmental impact. These methods typically involve the use of microwave irradiation or novel catalysts to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. For example, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit protein kinases, which play a key role in cell signaling and cancer progression .

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidine-4(3H)-one
  • Thieno[3,4-d]pyrimidin-4(3H)-thione
  • Thieno[2,3-d]pyrimidin-4(3H)-one derivatives

Comparison: Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to thieno[2,3-d]pyrimidine-4(3H)-one, thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits different reactivity and biological activity profiles. The presence of the dione functionality in thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione also allows for unique interactions with biological targets, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C6H6N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-4H,(H2,7,8,9,10)

InChI Key

LUSKLKZEAVHYPU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2C1NC(=O)NC2=O

Origin of Product

United States

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